Diethyl chlorothiophosphate

Catalog No.
S561538
CAS No.
2524-04-1
M.F
C4H10ClO2PS
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl chlorothiophosphate

CAS Number

2524-04-1

Product Name

Diethyl chlorothiophosphate

IUPAC Name

chloro-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C4H10ClO2PS

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3

InChI Key

KMJJJTCKNZYTEY-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)Cl

solubility

INSOL IN WATER; SOL IN MOST ORG SOLVENTS
Solubility in water: reaction

Synonyms

Diethyl phosphorochloridothioate; Diethyl phosphorochlorothioate; Diethyl phosphorothiochloridate; Diethyl phosphorothionochloridate; Diethyl thiophosphoryl Chloride; NSC 43776; O,O-Diethyl chloridophosphorothioate; O,O-Diethyl chloridothionophosphat

Canonical SMILES

CCOP(=S)(OCC)Cl

Historical Significance:

O,O-Diethyl chlorothiophosphate (also known as O,O′-Diethylthiophosphoric chloride or Diethyl phosphorochloridothionate) holds historical significance in scientific research due to its role as a precursor in the development of the first successful insecticides, specifically organophosphate insecticides.

In the mid-20th century, scientists investigated various organic compounds searching for effective insect control solutions. During this research, Gerhard Schrader, a German chemist, synthesized O,O-Diethyl chlorothiophosphate in 1936. This compound, although not directly used as an insecticide itself, played a crucial role in the development of Parathion, the first commercially successful organophosphate insecticide, introduced in 1944. ()

Research Applications:

Following its historical role, O,O-Diethyl chlorothiophosphate has been used in scientific research for various purposes, including:

  • Synthesis of Organophosphate Insecticides: As a precursor to various organophosphate insecticides, O,O-Diethyl chlorothiophosphate has been employed in research studies investigating the development and properties of new insecticides with improved safety and efficacy profiles. ()
  • Mechanism of Action Studies: Researchers have utilized O,O-Diethyl chlorothiophosphate to understand the mode of action of organophosphate insecticides. These studies have contributed to the understanding of how these insecticides disrupt the nervous system of insects, leading to their paralysis and death. ()
  • Environmental Fate Studies: Scientific investigations have employed O,O-Diethyl chlorothiophosphate to assess the environmental fate of organophosphate insecticides. These studies explore the degradation pathways, persistence, and potential environmental impact of these chemicals. ()

Diethyl chlorothiophosphate is an organophosphorus compound with the chemical formula C4_4H10_10ClO2_2PS. It appears as a colorless liquid with a characteristic odor and is known for its corrosive properties and high toxicity, particularly as a cholinesterase inhibitor. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the creation of various phosphate esters and pesticides .

  • Toxicity: Information suggests that O,O-Diethyl chlorothiophosphate can be toxic if inhaled, ingested, or absorbed through the skin [].
  • Hazards: Due to its reactive nature, the compound may pose flammability and reactivity hazards, but specific data is not readily available.
. It can undergo hydrolysis to yield diethyl phosphorochloridate and other products. The general reaction with alcohols can be represented as follows:

(C2H5O)2P(O)Cl+ROH(C2H5O)2P(O)OR+HCl(C_2H_5O)_2P(O)Cl+ROH\rightarrow (C_2H_5O)_2P(O)OR+HCl

This reaction highlights its role as a reagent for the phosphorylation of alcohols, amines, and carboxylates. Additionally, it can react with sodium carbonate to form diethyl phosphorochloridate, further showcasing its versatility in organic synthesis .

The biological activity of diethyl chlorothiophosphate is primarily characterized by its toxicity. As an organophosphate, it functions as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in synapses. This inhibition can result in symptoms such as muscle spasms, respiratory distress, and potentially fatal outcomes if exposure occurs through inhalation or skin contact. Acute exposure may also lead to gastrointestinal disturbances and neurological symptoms .

Diethyl chlorothiophosphate can be synthesized through the chlorination of diethyl phosphite using carbon tetrachloride in a reaction known as the Atherton–Todd reaction. This method allows for the production of the compound while maintaining its structural integrity for subsequent applications in organic chemistry .

Diethyl chlorothiophosphate has several applications, including:

  • Pesticide Production: It serves as an intermediate in the synthesis of various pesticides.
  • Organic Synthesis: Utilized for creating phosphate esters and other organophosphorus compounds.
  • Analytical Chemistry: Employed as a reagent for analytical purposes due to its reactivity with alcohols and amines .

Research on diethyl chlorothiophosphate interactions primarily focuses on its toxicological effects. Studies indicate that exposure can lead to severe respiratory symptoms, skin irritation, and neurological impairments. The compound's reactivity with various biological systems has been extensively studied to understand its mechanism of toxicity better. For instance, interactions with cholinergic receptors have been documented, emphasizing the need for protective measures when handling this compound .

Diethyl chlorothiophosphate shares similarities with other organophosphorus compounds but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting some similar compounds:

Compound NameChemical FormulaUnique Features
Diethyl phosphorochloridateC4_4H10_10ClO3_3PUsed mainly for phosphorylation reactions
Diethyl chlorophosphateC4_4H10_10ClO3_3PLess toxic than diethyl chlorothiophosphate
Diethyl thiophosphateC4_4H10_10O2_2PSPrimarily used in pesticide formulations
Dimethyl chlorothiophosphateC4_4H10_10ClO2_2PSSimilar structure but different methyl groups

Diethyl chlorothiophosphate stands out due to its specific reactivity patterns and higher toxicity compared to these similar compounds. Its role as a cholinesterase inhibitor makes it particularly hazardous, necessitating careful handling and usage protocols .

The Atherton-Todd reaction is a well-established method for synthesizing chlorophosphates but is not directly applicable to thiophosphate derivatives. This reaction involves the chlorination of dialkyl phosphites using carbon tetrachloride (CCl₄) in the presence of a base, typically triethylamine or sodium hydride, to generate reactive dialkyl chlorophosphate intermediates. While this method is pivotal for producing chlorophosphates like diethyl chlorophosphate, its mechanism differs significantly for thiophosphates due to sulfur’s distinct reactivity.

Key steps in the Atherton-Todd reaction include:

  • Deprotonation: The base deprotonates the dialkyl phosphite to form a nucleophilic phosphite anion.
  • Nucleophilic Attack: The anion attacks CCl₄, displacing chloride to form a pentacoordinated phosphorane intermediate.
  • Chloride Elimination: The intermediate releases chloroform (CHCl₃), yielding the dialkyl chlorophosphate.

For thiophosphates, analogous reactions are not reported. Instead, alternative routes leveraging sulfur-rich precursors dominate.

Alternative Synthesis Routes (Phosphorus Pentasulfide-Based Methods)

Diethyl chlorothiophosphate is primarily synthesized via phosphorus pentasulfide (P₂S₅)-based methods, which offer high yields and industrial scalability.

Core Reaction Pathway

  • Formation of Diethyl Dithiophosphoric Acid:
    P₂S₅ reacts with ethanol in a 1:2 molar ratio to produce O,O-diethyl dithiophosphoric acid and hydrogen sulfide (H₂S):
    $$ \text{P}2\text{S}5 + 4 \text{C}2\text{H}5\text{OH} \rightarrow 2 (\text{C}2\text{H}5\text{O})2\text{PS}2\text{H} + \text{H}_2\text{S} $$
    This step is critical for generating the thiophosphoric acid intermediate.

  • Chlorination:
    The dithiophosphoric acid is chlorinated using chlorine gas (Cl₂) or bromotrichloromethane (CHCl₃Br). Chlorination occurs under catalytic conditions (e.g., zinc chloride or phosphorus trichloride) to form diethyl chlorothiophosphate.

Reagent/ConditionFunctionYieldSource
P₂S₅ + EthanolForms diethyl dithiophosphoric acid>85%
Cl₂ or CHCl₃BrChlorinates dithiophosphoric acid70–90%
ZnCl₂/FeCl₂ (Catalyst)Enhances reaction efficiencyN/A

Purification Challenges:

  • Impurities: Residual ethanol, water, and neutral phosphorus compounds require purification via distillation or solvent extraction.
  • Stability: Diethyl chlorothiophosphate is thermally sensitive and hydrolyzes in moisture, necessitating anhydrous conditions.

Isotopic Variants and Labeling Techniques

Deuterated forms of diethyl chlorothiophosphate are synthesized for analytical applications, such as internal standards in gas chromatography-mass spectrometry (GC-MS).

Deuterium Labeling

  • Ethanol-d₆ Reaction:
    Ethanol-d₆ reacts with P₂S₅ to form O,O-diethyl-d₆ dithiophosphoric acid, which is subsequently chlorinated to yield O,O-diethyl-d₁₀ chlorothiophosphate.
  • Applications:
    • The deuterated compound is used to synthesize labeled insecticides (e.g., coumaphos-d₁₀ and potasan-d₁₀) for trace analysis in environmental and biological matrices.
CompoundSynthesis RouteApplicationSource
Diethyl-d₁₀ ChlorothiophosphateP₂S₅ + Ethanol-d₆ → ChlorinationInternal standard for GC-MS
Coumaphos-d₁₀Diethyl-d₁₀ chlorothiophosphate + CoumarinQuantification in pesticide residues

Key Advantages:

  • High Enrichment: >95% deuterium incorporation achieved via ethanol-d₆.
  • Precision: Enables accurate quantification of trace analytes by minimizing interference from endogenous compounds.

Agricultural Pesticides and Insecticides

Diethyl chlorothiophosphate serves as a pivotal intermediate in synthesizing organophosphate pesticides, including Flupyrazofos and Chlorpyrifos. These compounds function as acetylcholinesterase inhibitors, disrupting neurotransmitter activity in pests [1] [5].

Chlorpyrifos synthesis involves the nucleophilic substitution of DECTP with 3,5,6-trichloro-2-pyridinol under basic conditions, forming the thiophosphate ester linkage critical for insecticidal activity [5]. Similarly, Flupyrazofos derives from DECTP through sequential reactions with fluorinated pyrazole intermediates, enhancing its selectivity toward rice pests [1].

Table 1: Pesticides Synthesized Using Diethyl Chlorothiophosphate

CompoundTarget PestKey Structural Feature
ChlorpyrifosColeoptera, DipteraThiophosphate-pyridinyl linkage
FlupyrazofosHemipteraFluorinated pyrazole moiety

The electrophilic phosphorus center in DECTP facilitates efficient coupling with heterocyclic alcohols, enabling scalable production of these agrochemicals [6].

Pharmaceutical Intermediates

In pharmaceutical synthesis, DECTP is utilized to construct phosphoramidate and thiophosphate derivatives, which are integral to neurological drug development. For instance, cholinesterase inhibitors mimicking organophosphorus nerve agents have been synthesized via DECTP-mediated phosphorylation of serine residues [2].

The Atherton–Todd reaction, which involves chlorination of phosphite esters, has been adapted using DECTP to generate enantiomerically pure phosphoramidates. These compounds are investigated for modulating neurotransmitter pathways in Alzheimer’s disease models [2]. Additionally, DECTP’s thiophosphate group enhances the metabolic stability of prodrugs, as seen in antiviral nucleotide analogs [4].

Fire Retardant Compounds

DECTP’s high phosphorus content (16.4% by mass) and thermal stability make it effective in flame-retardant formulations. It acts through both gas-phase radical quenching and condensed-phase char formation mechanisms. When incorporated into polymer matrices, DECTP decomposes at 230°C, releasing phosphoric acid derivatives that dilute flammable gases [1] [3].

Table 2: Flame Retardant Performance of DECTP in Polyethylene

Loading (% w/w)Limiting Oxygen Index (%)Char Residue (%)
1028.515.2
1532.118.7

Industrial applications include ethylene-vinyl acetate (EVA) cables and polyurethane foams, where DECTP reduces peak heat release rates by 40–60% [3].

Antifungal and Antimicrobial Derivatives

DECTP enables the synthesis of 1,4-phthalazine-bis(hydrazones) through tandem phosphorylation and cyclocondensation reactions. These derivatives exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus by inhibiting ergosterol biosynthesis [4].

In a representative pathway, DECTP reacts with phthalazine dihydrazine to form bis(thiophosphate) intermediates, which undergo oxidative coupling to yield hydrazone-linked macrocycles. The sulfur atom enhances membrane permeability, as demonstrated by 90% growth inhibition at 10 µM concentrations [4].

Analytical Chemistry Applications

DECTP is employed as a reference standard in organophosphate detection methods. Gas chromatography-mass spectrometry (GC-MS) protocols use its distinct fragmentation pattern (m/z 188 → 99) to quantify trace organophosphates in environmental samples [1] [6].

Recent advancements include DECTP-functionalized molecularly imprinted polymers (MIPs) for selective adsorption of thiophosphate contaminants in water. These MIPs achieve detection limits of 0.1 ppb in riverine systems, outperforming traditional solid-phase extraction [6].

The Atherton-Todd reaction represents one of the most extensively studied transformations in organophosphorus chemistry, particularly relevant to diethyl chlorothiophosphate synthesis [1] [2]. Initially discovered in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, this reaction involves the conversion of dialkyl phosphites to dialkyl chlorophosphates in the presence of carbon tetrachloride and a base [1] [3]. The mechanistic understanding of this reaction has undergone significant evolution over the past eight decades.

Historical Development of Mechanistic Understanding

The original mechanistic proposal by Atherton and Todd in 1945 suggested a two-step pathway involving the formation of dialkyl trichloromethylphosphonate as an intermediate species [2] [3]. This initial mechanism was based on analogies to the Reimer-Tiemann reaction and the known reactivity patterns of carbon tetrachloride with other nucleophiles. However, this proposal was subsequently revised in 1947 when the same authors suggested an alternative pathway involving direct formation of dialkyl chlorophosphate intermediates [2].

Table 1: Evolution of Atherton-Todd Reaction Mechanisms

MechanismKey IntermediateRate Determining StepEvidenceStatus
Mechanism 1 (1945)Dialkyl trichloromethylphosphonateNucleophilic substitution on PSimilarity to Reimer-Tiemann reactionDiscredited
Mechanism 2 (1947)Dialkyl chlorophosphatePhosphorylation of nucleophileEnhanced rate with CBrCl₃Generally accepted
Steinberg Pathway I (1950)Phosphite anion attack on CCl₄Phosphite + CCl₄ reactionKinetic studies, triethylamine catalysisPartially supported
Steinberg Pathway II (1950)Base attack on CCl₄ firstAmine + CCl₄ reactionAlternative kinetic pathwayAlternative possibility
Engel et al. (1985)No trichloromethyl intermediate detectedChlorophosphate formationCPG analysis, no trichloromethyl detectedStrongly supported
Georgiev et al. (1993)Dealkylation followed by chlorophosphate formationDeprotonation of phosphiteAb initio calculations (HF-6.31G*)Computationally validated
Recent Studies (2014)Salt formation [amine·Cl]⁺CCl₃⁻Intermediate formationSalt formation with baseRecent mechanistic insight

The work of Steinberg in 1950 provided the first detailed kinetic analysis of the Atherton-Todd reaction [2]. Steinberg proposed two distinct mechanistic pathways: one involving direct nucleophilic attack of the deprotonated dialkyl phosphite on carbon tetrachloride, and another involving preliminary attack of the base on carbon tetrachloride. While kinetic data could not definitively distinguish between these pathways, Steinberg's work established that triethylamine functions as a catalyst rather than a stoichiometric reagent [3].

Modern Computational and Experimental Insights

Contemporary mechanistic studies have employed both computational and advanced analytical techniques to elucidate the reaction pathway. Engel and colleagues in 1985 used carbon-13 NMR spectroscopy to demonstrate that diethyl trichloromethylphosphonate, previously proposed as an intermediate, could not be detected under typical reaction conditions [2]. This finding strongly supported the chlorophosphate pathway over the trichloromethyl mechanism.

Georgiev et al. conducted comprehensive ab initio calculations at the HF-6.31G* level of theory, providing computational support for a mechanism involving initial dealkylation of dimethyl phosphite by an amine, followed by deprotonation and subsequent reaction with carbon tetrachloride [3]. Their calculations revealed that the mechanism proceeds through a series of ionic intermediates rather than radical species.

Recent studies from 2014 have proposed a refined mechanism involving salt formation between carbon tetrachloride and the base, generating [amine·Cl]⁺CCl₃⁻ species [4] [5]. The trichloromethanide anion [CCl₃⁻] subsequently deprotonates dialkyl hydrogen phosphonate to form chloroform and a dialkyl phosphonate anion [(RO)₂P(O)]⁻, which then reacts with the chlorine cation to furnish the dialkyl chlorophosphate product [4].

Stereochemical Considerations

The stereochemical outcome of the Atherton-Todd reaction has important implications for the synthesis of chiral organophosphorus compounds. Studies using deuterium-labeled substrates and chiral phosphites have revealed that the reaction proceeds with predominant inversion of configuration at phosphorus, consistent with an SN2-type mechanism at the phosphorus center [6]. However, the degree of stereochemical retention can vary depending on the nature of the base, solvent, and temperature conditions employed.

Nucleophilic Substitution and Phosphorylation Reactions

Diethyl chlorothiophosphate participates in a wide range of nucleophilic substitution reactions, serving as an electrophilic phosphorylating agent [7] [8]. The mechanistic pathways for these transformations depend critically on the nature of the nucleophile, the leaving group, and the reaction conditions employed.

Mechanistic Classification of Phosphorylation Reactions

Nucleophilic substitution reactions at phosphorus centers can be broadly classified into two main categories: concerted mechanisms proceeding through a single transition state, and stepwise mechanisms involving trigonal bipyramidal pentacoordinate (TBP-5C) intermediates. The distinction between these pathways has been elucidated through extensive kinetic and stereochemical studies.

Table 2: Nucleophilic Substitution Mechanisms at Phosphorus Centers

Substrate TypeMechanismStereochemistryKey EvidenceRate Enhancement Factors
P=O ChlorophosphatesConcerted SN2(P)InversionLinear Brönsted plots, βnuc = 0.6810⁶ - 10⁸
P=S ChlorothiophosphatesStepwise via TBP-5C intermediateRetention (frontside) or InversionBiphasic Brönsted plots10⁴ - 10⁷
Phosphate MonoestersAddition-eliminationInversionIsotope effects, bond orders10¹⁵ - 10¹⁷
Phosphate DiestersDirect displacementInversionCross-interaction constants10⁸ - 10¹²
Phosphate TriestersConcerted displacementInversionKinetic isotope effects10⁶ - 10⁹
Phosphorothioate EstersVariable (concerted/stepwise)Mixed stereochemical outcomesStereochemical analysis10⁵ - 10⁸
Mixed Phosphonate EstersDepends on leaving groupVariableStructure-reactivity relationships10⁷ - 10¹¹

Kinetic Analysis of Nucleophilic Reactions

Extensive kinetic studies have been conducted on the reactions of diethyl chlorothiophosphate with various nucleophiles [8]. These investigations have revealed significant differences in reactivity patterns compared to the corresponding phosphate analogs. The reactions with substituted anilines in acetonitrile at 55°C exhibit linear free energy relationships with Hammett substituent constants, indicating a concerted mechanism for most nucleophiles [8].

Table 3: Kinetic Parameters for Diethyl Chlorothiophosphate Reactions

NucleophileRate Constant (M⁻¹s⁻¹)Brönsted β ValueActivation Energy (kJ/mol)Solvent Effect
Anilines (various X-substituents)1.2 × 10³ to 4.8 × 10⁴0.89 ± 0.0542 ± 3Moderate
Pyridines (3-CN to 4-NH₂)2.1 × 10² to 1.9 × 10⁵0.65 (basic) / 1.12 (weakly basic)38 ± 4Significant
Hydroxide ion8.4 × 10⁶N/A28 ± 2Large
Water3.2 × 10⁻²N/A67 ± 5Small
Alcohols (primary)1.5 × 10² to 8.9 × 10³0.72 ± 0.0845 ± 4Moderate
Alcohols (secondary)2.1 × 10¹ to 3.4 × 10³0.64 ± 0.1252 ± 6Large
Thiols4.2 × 10⁴ to 1.1 × 10⁶0.93 ± 0.0735 ± 3Small

The Brönsted linear free energy relationships for these reactions reveal mechanistic insights through the β values obtained. For aniline nucleophiles, the β value of 0.89 ± 0.05 indicates significant bond formation in the transition state, consistent with a concerted mechanism [8]. However, reactions with pyridines show more complex behavior, with different β values for strongly basic versus weakly basic nucleophiles, suggesting a mechanistic changeover.

Isotope Effects and Transition State Structure

Primary kinetic isotope effects involving deuterated nucleophiles have provided detailed information about transition state structures in phosphorylation reactions [8]. For reactions of diethyl chlorothiophosphate with anilines, primary isotope effects of kH/kD = 1.11-1.13 have been observed, indicating partial hydrogen transfer in the transition state [8]. These values are consistent with either a concerted mechanism with a relatively early transition state or a stepwise mechanism with rate-limiting nucleophilic attack.

Secondary isotope effects at non-bridging oxygen positions have been particularly informative for distinguishing between phosphate and phosphorothioate mechanisms. The observation of both normal and inverse secondary isotope effects in phosphorothioate reactions suggests more complex bonding changes compared to their phosphate analogs.

Solvent Effects and Mechanistic Switching

The influence of solvent on reaction mechanisms has been extensively studied, revealing that protic solvents generally favor stepwise mechanisms while aprotic solvents promote concerted pathways. Studies in ionic liquids have shown that these media can significantly alter both reaction rates and mechanisms through specific solvation effects. The addition of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide to traditional organic solvents results in rate enhancements due to decreased activation enthalpy, though this is partially offset by decreased activation entropy.

Controversies and Debates in Mechanistic Understanding

The mechanistic chemistry of organophosphorus compounds, including diethyl chlorothiophosphate, has been the subject of numerous controversies and debates over the past several decades. These disagreements have often stemmed from conflicting experimental observations, varying interpretations of kinetic data, and the inherent complexity of phosphorus reaction mechanisms.

Phosphorothioate versus Phosphate Reactivity

One of the most persistent controversies concerns the relative reactivity of phosphorothioate compounds compared to their phosphate analogs. Early studies suggested that the substitution of sulfur for oxygen should decrease reactivity due to the weaker P=S bond compared to P=O. However, subsequent investigations have revealed that phosphorothioates can actually exhibit enhanced reactivity toward certain nucleophiles, particularly those containing sulfur or selenium.

Table 4: Controversial Aspects in Mechanistic Understanding

Controversial AspectConflicting ViewsResearch GroupsResolution StatusKey Studies
P=S vs P=O ReactivityThiophosphates more/less reactive than phosphatesLee et al. vs Hengge et al.Partially resolvedIsotope effect comparisons (2003-2007)
Stereochemical OutcomesInversion vs retention of configurationEckstein vs Burgers groupsOngoing debateStereochemical analysis (1990s-2020s)
Solvent Effects on MechanismAprotic vs protic solvent mechanistic changesWestheimer vs Williams schoolsContext-dependentKinetic studies in various solvents
Leaving Group EffectsGood vs poor leaving group pathwaysSteinberg vs Atherton-ToddWell-establishedStructure-reactivity relationships
Nucleophile Basicity ThresholdpKa cutoff for mechanism changeUm et al. vs Guha et al.Recently clarifiedBrönsted plot analyses (2000s)
Transition State GeometryTrigonal bipyramidal vs tetrahedral TSComputational vs experimental chemistsUnder investigationComputational modeling (1993-2014)
Role of Hydrogen BondingHydrogen bonding stabilizes/destabilizes TSMultiple research groupsEmerging consensusNMR and crystallographic studies

Stereochemical Controversies in Phosphorothioate Chemistry

The stereochemical outcomes of phosphorothioate reactions have generated significant debate within the scientific community. The central issue concerns whether these reactions proceed with inversion or retention of configuration at the phosphorus center. Early mechanistic studies suggested that all phosphoryl transfer reactions should proceed with inversion of configuration, following the well-established patterns observed for phosphate esters.

However, detailed stereochemical analysis of phosphorothioate antisense oligonucleotides has revealed that the situation is considerably more complex. Studies by Iwamoto and colleagues found that pure Sp hybrids are degraded more efficiently by RNase H than pure Rp forms, suggesting different mechanistic pathways for the two diastereomers. Subsequent work by Wan et al. and Ostergaard et al. reported contradictory findings, with both Rp and Sp forms showing variable enhancement or reduction of RNase H activity depending on the specific substrate and conditions employed.

Computational versus Experimental Discrepancies

The application of computational chemistry to phosphorus reaction mechanisms has revealed significant discrepancies between theoretical predictions and experimental observations. Early ab initio calculations at the HF level suggested that phosphorothioate hydrolysis should proceed exclusively through addition-elimination mechanisms involving pentacoordinate intermediates. However, experimental evidence from kinetic isotope effects and stereochemical studies indicates that many reactions follow concerted pathways.

Table 5: Computational vs Experimental Results in Mechanism Elucidation

Study TypePredicted/Observed MechanismConfidence LevelLimitationsAgreement Level
Ab initio calculations (HF)Stepwise via dealkylationMediumSmall model systems onlyPoor for complex systems
DFT calculations (B3LYP)Concerted with late TSHighSolvation effects underestimatedGood for simple cases
Kinetic isotope effectsConcerted for P=O, stepwise for P=SVery HighLimited to specific substratesExcellent overall
Linear free energy relationshipsMechanism depends on nucleophile basicityHighAssumes single mechanismGood with mechanistic switching
Cross-interaction constantsConcerted (ρXY < 0) vs stepwise (ρXY > 0)Very HighRequires careful substrate choiceExcellent when properly applied
Stereochemical analysisInversion for backside, retention for frontsideHighDifficult to assign absolute configurationGood for well-defined systems
NMR mechanistic studiesIntermediate detection vs no intermediateMediumIntermediate lifetimes near detection limitVariable depending on substrate

The development of density functional theory (DFT) methods has improved the agreement between computational and experimental results, particularly when solvation effects are properly accounted for. Modern calculations using hybrid functionals such as B3LYP generally predict concerted mechanisms for simple phosphorylation reactions, in better agreement with experimental observations.

Nucleophile Basicity and Mechanistic Switching

A particularly contentious issue has been the identification of basicity thresholds for mechanistic switching in phosphorylation reactions. Several research groups have proposed that weakly basic nucleophiles favor concerted mechanisms while strongly basic nucleophiles promote stepwise pathways through pentacoordinate intermediates. However, the exact pKa values that define these transitions remain subject to debate.

Studies by Um and colleagues suggested that the mechanistic changeover occurs around pKa = 4-5 for pyridine nucleophiles reacting with chlorothiophosphates. In contrast, work by Guha et al. indicated that the transition may occur at higher pKa values, around 7-8, depending on the specific substrate structure. These discrepancies likely reflect the sensitivity of mechanistic boundaries to subtle changes in reaction conditions, substrate structure, and solvent effects.

Physical Description

Diethylthiophosphoryl chloride appears as a colorless to light amber liquid with a disagreeable odor. Insoluble in water but soluble in most organic solvents. May be highly toxic and irritating to the eyes and lungs. Used as an intermediate for pesticides, as an oil and gasoline additive, and as a flame retardant.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS TO LIGHT AMBER LIQUID

XLogP3

2.7

Boiling Point

49 °C BELOW 1 MM HG; FP: BELOW -75 °C
>110 °C

Flash Point

92 °C c.c.

Density

1.196 AT 25 °C/25 °C
Relative density (water = 1): 1.19

UNII

A310QMF5Q0

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (82.98%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (14.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (19.15%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (80.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 50 °C: 190

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2524-04-1

Wikipedia

O,O-diethyl chlorothiophosphate

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

REACTION OF PHOSPHORUS PENTASULFIDE & ETHYL ALCOHOL FOLLOWED BY REACTION OF THE RESULTING DIETHYL PHOSPHORODITHIOATE WITH CHLORINE

General Manufacturing Information

Phosphorochloridothioic acid, O,O-diethyl ester: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF HYMEXAZOLE (HYDROXY ISOZAZOLE) RESIDUES IN PLANTS & SOIL WITH PHOSPHORUS SENSITIVE DETECTORS. METHOD BASED ON DERIVATIZATION OF HYMEXAZOL TO DIETHYL THIOPHOSPHATE. THIO PHOSPHORYLATION TECHNIQUE REPORTED FOR RESIDUE ANALYSIS OF PHENOLIC COMPD FORMED FROM CARBAMATE INSECTICIDES, WITH DIMETHYL CHLOROTHIOPHOSPHATE BEING REACTED IN DRY BENZENE WITH PYRIDINE PRESENT.
DETERMINATION IN AIR BY GAS CHROMATOGRAPHY USING FLAME PHOTOMETRIC DETECTOR SPECIFIC FOR PHOSPHORUS. PROCEDURE TESTED FOR CONCN BETWEEN 0.1 & 2 PPM, WITH POSSIBLE MINIMAL DETECTION OF ORGANOPHOSPHATES AT 0.01 PPM (0.1 NG).

Stability Shelf Life

STABLE AT ROOM TEMP; SLOWLY ISOMERIZES AT 100 °C

Dates

Last modified: 08-15-2023

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